3-(pyrrolidin-3-yl)-1H-1,2,4-triazol-5-amine dihydrochloride
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Overview
Description
3-(Pyrrolidin-3-yl)-1H-1,2,4-triazol-5-amine dihydrochloride is a synthetic compound that features a pyrrolidine ring fused to a triazole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(pyrrolidin-3-yl)-1H-1,2,4-triazol-5-amine dihydrochloride typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors, such as 1,4-diaminobutane, under acidic or basic conditions.
Formation of the Triazole Ring: The triazole ring is often formed via a cyclization reaction involving hydrazine derivatives and nitriles or carboxylic acids.
Coupling of Pyrrolidine and Triazole Rings: The pyrrolidine and triazole rings are then coupled using a suitable linker, often through nucleophilic substitution or condensation reactions.
Formation of the Dihydrochloride Salt: The final compound is converted to its dihydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and purity. Techniques such as continuous flow synthesis and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can target the triazole ring, potentially converting it to dihydrotriazole derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at positions on the triazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under basic or acidic conditions.
Major Products
Oxidation: N-oxides and other oxidized derivatives.
Reduction: Dihydrotriazole derivatives.
Substitution: Various substituted triazole derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, 3-(pyrrolidin-3-yl)-1H-1,2,4-triazol-5-amine dihydrochloride is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. It may serve as a probe to investigate biochemical pathways and molecular mechanisms.
Medicine
In medicine, this compound is explored for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.
Industry
In industrial applications, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-(pyrrolidin-3-yl)-1H-1,2,4-triazol-5-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-(Pyrrolidin-3-yl)-1H-1,2,4-triazole: Lacks the amine group, which may affect its biological activity and chemical reactivity.
1H-1,2,4-Triazol-5-amine: Lacks the pyrrolidine ring, resulting in different chemical and biological properties.
Pyrrolidin-3-ylamine:
Uniqueness
3-(Pyrrolidin-3-yl)-1H-1,2,4-triazol-5-amine dihydrochloride is unique due to the combination of the pyrrolidine and triazole rings, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.
Properties
CAS No. |
2408962-28-5 |
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Molecular Formula |
C6H13Cl2N5 |
Molecular Weight |
226.1 |
Purity |
95 |
Origin of Product |
United States |
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